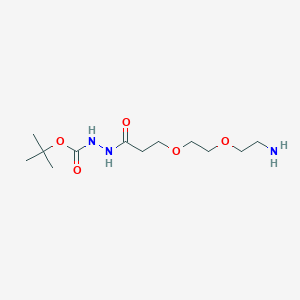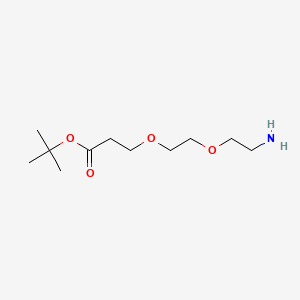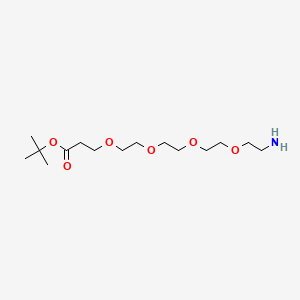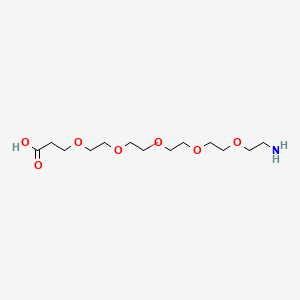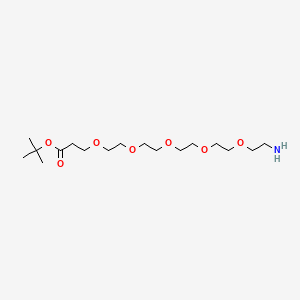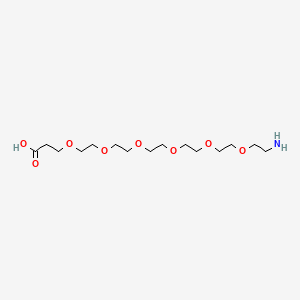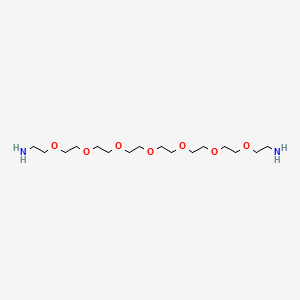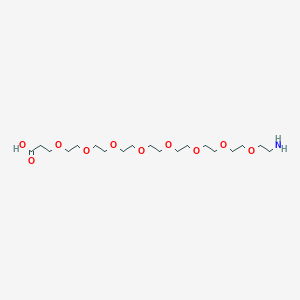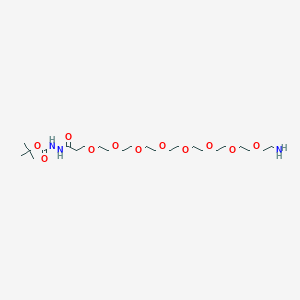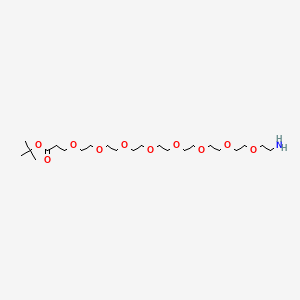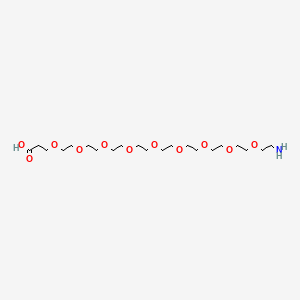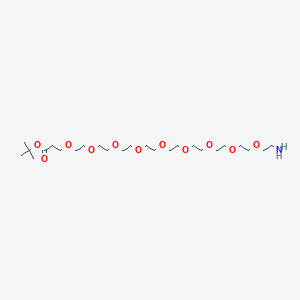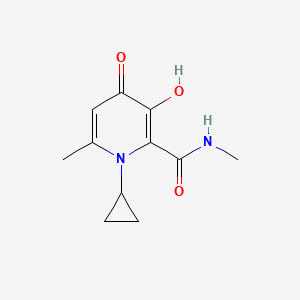
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APO-6619 is an iron chelator which was shown to inhibit growth of the following bacterial strains: Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. APO-6619 may be useful as a non-traditional treatment of bacterial infections.
Scientific Research Applications
Topoisomerase II Inhibition
A derivative of 2-Pyridinecarboxamide exhibited significant inhibition of mammalian topoisomerase II, a critical enzyme in DNA replication and cell division. This finding suggests potential applications in cancer research and treatment. The compound showed moderate in vitro cytotoxicity and in vivo activity against P388 leukemia cells (Wentland et al., 1993).
Heterocyclic Compound Synthesis
Kobayashi et al. (2009) developed a method for synthesizing derivatives of 2-Pyridinecarboxamide, indicating its utility in creating novel heterocyclic compounds with potential pharmacological applications (Kobayashi et al., 2009).
Structural Studies
Quiroga et al. (1999) discussed the chemistry of compounds related to 2-Pyridinecarboxamide, which involved studying their crystal structures. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Quiroga et al., 1999).
Enaminonitrile Utilization in Synthesis
The compound was used as a starting material in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This work by Kumar and Mashelker (2007) demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds (Kumar & Mashelker, 2007).
Antibacterial Agent Synthesis
Miyamoto et al. (1987) synthesized derivatives of 2-Pyridinecarboxamide, which were tested as antibacterial agents. This indicates its potential in developing new antimicrobial drugs (Miyamoto et al., 1987).
properties
CAS RN |
887774-94-9 |
|---|---|
Product Name |
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo- |
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 |
IUPAC Name |
1-Cyclopropyl-3-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid methylamide |
InChI |
1S/C11H14N2O3/c1-6-5-8(14)10(15)9(11(16)12-2)13(6)7-3-4-7/h5,7,15H,3-4H2,1-2H3,(H,12,16) |
InChI Key |
GYWMPYYHESRUBP-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(O)C(=O)C=C(C)N1C2CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APO-6619 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



